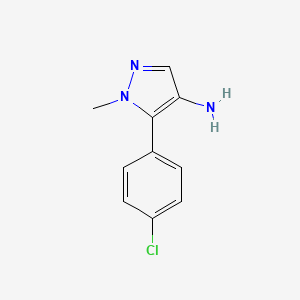

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

InChI Key |

MVWMUXRTSFQZGB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Pyrazole Synthesis via Condensation of Hydrazines with Carbonyl Compounds

The classical route for synthesizing pyrazole derivatives, including 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds or diketones. This method is well-documented for its versatility and efficiency.

- Preparation of Hydrazine Derivatives: Hydrazines are reacted with aromatic aldehydes or ketones to form hydrazones, which subsequently cyclize under suitable conditions to form pyrazoles.

- Condensation with Aromatic Ketones: For the specific compound, a methylated pyrazole core can be synthesized via methylation of the pyrazole ring post-cyclization.

- A study detailed in describes the synthesis of pyrazol-5(4H)-one derivatives via hydrazine hydrate reacting with ethyl acetoacetate, followed by condensation with aldehydes to form arylidene derivatives. This approach can be adapted to incorporate chlorophenyl groups by selecting appropriate aldehyde precursors.

Data Table 1: Typical Reaction Conditions for Pyrazole Synthesis via Hydrazine Condensation

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate + aldehyde | Reflux in ethanol | ~89% | |

| Cyclization to pyrazole | Hydrazone + diketone | Reflux in ethanol | Variable |

Synthesis via Cyclization of α,β-Unsaturated Ketones and Hydrazines

This method involves the cyclization of chalcones or related α,β-unsaturated ketones bearing the desired phenyl substituents, followed by methylation to introduce the N-methyl group.

- Step 1: Synthesize chalcone derivatives via Claisen-Schmidt condensation of appropriate acetophenones (e.g., 4-chlorobenzaldehyde with acetophenone).

- Step 2: React chalcones with hydrazine hydrate to form pyrazoline intermediates.

- Step 3: Oxidize or dehydrogenate pyrazolines to pyrazoles.

- Step 4: Methylate the nitrogen atom at the 1-position using methylating agents like methyl iodide or dimethyl sulfate.

- The synthesis of related pyrazoles with chlorophenyl groups has been reported with yields ranging from 60-80%, depending on reaction conditions.

Data Table 2: Chalcone-Based Pyrazole Synthesis

Modern Cross-Coupling and Nucleophilic Substitution Strategies

Recent advances involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the amino group at the 4-position of the pyrazole ring.

- Step 1: Prepare halogenated pyrazole intermediates, such as 5-(4-chlorophenyl)-1-methyl-4-chloropyrazole.

- Step 2: Use palladium-catalyzed amination to substitute the halogen with ammonia or primary amines, yielding the amino derivative.

- Step 3: Final methylation at the nitrogen atom can be achieved via methyl iodide or dimethyl sulfate.

- A recent publication reports the synthesis of pyrazol-4-amine derivatives via Suzuki coupling of boronic acids with chloropyrazoles, followed by amination, achieving yields of approximately 60-70%.

Data Table 3: Cross-Coupling Approach for Pyrazol-4-amine

Specific Synthetic Route for this compound

Based on the literature and research data, a feasible synthetic route involves:

- Step 1: Synthesis of 4-chlorobenzoyl hydrazine by reacting 4-chlorobenzoyl chloride with hydrazine hydrate.

- Step 2: Condensation of 4-chlorobenzoyl hydrazine with a methyl-substituted ketone, such as acetylacetone, under reflux to form a pyrazoline intermediate.

- Step 3: Oxidation of the pyrazoline to the corresponding pyrazole.

- Step 4: N-methylation of the pyrazole nitrogen using methyl iodide.

- Step 5: Nucleophilic substitution at the 4-position with ammonia or a primary amine to introduce the amino group, yielding the target compound.

Note: The specific chlorophenyl group at the 5-position can be introduced by choosing the appropriate aldehyde or ketone precursor during the initial condensation step.

Summary of Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (present in the target compound and others) enhances stability and influences binding affinity. The trifluoromethyl (CF₃) group in the derivative from further increases lipophilicity and metabolic resistance.

- Electron-Donating Groups (EDGs) : Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) improve solubility but may reduce potency compared to EWGs.

Positional Isomerism: Variations in substituent positions (e.g., 1- vs. 5-chlorophenyl in ) significantly alter molecular geometry and reactivity.

Applications: The trifluoromethyl derivative () is noted for pharmaceutical activity, while the trichlorophenyl-fluorophenyl analog () shows promise in antimicrobial research. Safety data for the dimethoxy derivative () highlight its lower acute toxicity compared to halogenated analogs.

Biological Activity

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group at the 1-position. The presence of these substituents influences its biological activity. The molecular formula is C10H10ClN3, with a molecular weight of approximately 213.66 g/mol.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) cells.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.55 | |

| This compound | HCT-116 | 2.86 | |

| Axitinib (control) | MCF-7 | 5.23 |

The mechanism of action for these compounds often involves the inhibition of key signaling pathways related to tumor growth and proliferation, such as the vascular endothelial growth factor receptor (VEGFR) pathway.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 76% IL-6: 86% | 10 | |

| Dexamethasone (control) | TNF-α: 76% IL-6: 86% | 1 |

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against pathogens such as E. coli and Bacillus subtilis.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 40 | |

| Standard Drug (Ampicillin) | E. coli | <40 |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study investigated the effects of various pyrazole derivatives on cancer cell lines, revealing that modifications to the pyrazole scaffold significantly enhanced cytotoxicity against resistant cancer types.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, demonstrating significant reductions in joint swelling and inflammatory markers.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of pyrazole derivatives showed promising results against multi-drug resistant strains, suggesting potential for new antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.